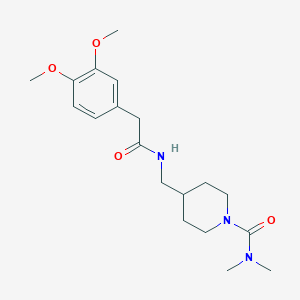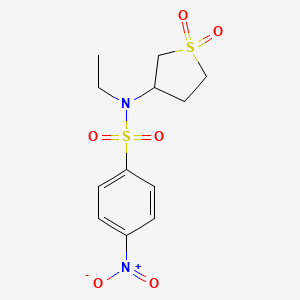
2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride is a compound that features a benzimidazole core substituted with a piperidine moiety. Benzimidazole derivatives are known for their diverse biological activities, and the incorporation of a piperidine ring enhances its pharmacological potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions. For instance, the benzimidazole intermediate can be reacted with piperidine under basic conditions to form the desired product.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole core and piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides for nucleophilic substitution and electrophiles like sulfonyl chlorides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole or piperidine derivatives.
Substitution: Formation of alkylated or sulfonylated products.
Applications De Recherche Scientifique
2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidin-4-ol derivatives share structural similarities and exhibit diverse biological activities.
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole are well-known benzimidazole derivatives with significant pharmacological properties
Uniqueness
2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of a benzimidazole core with a piperidine moiety enhances its potential as a versatile pharmacophore .
Propriétés
IUPAC Name |
2-methyl-1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c1-11-16-13-4-2-3-5-14(13)17(11)10-12-6-8-15-9-7-12;;/h2-5,12,15H,6-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYUVTMXZDGMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2635763.png)
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbutanoic acid](/img/structure/B2635765.png)
![2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2635766.png)

![N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide](/img/structure/B2635769.png)
![[2-(Pyridin-2-yl)ethyl]urea](/img/structure/B2635771.png)

![3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2635773.png)
![N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2635775.png)


![3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B2635782.png)

